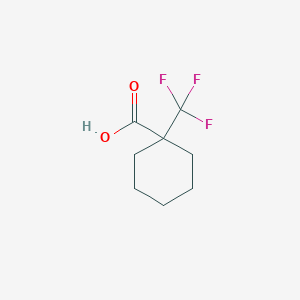

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)7(6(12)13)4-2-1-3-5-7/h1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFTDFBHSFDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573464 | |

| Record name | 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180918-40-5 | |

| Record name | 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS Number: 180918-40-5), a fluorinated carbocyclic building block of increasing importance in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust, scientifically-grounded synthetic methodology, and explores its strategic application in modern drug discovery. Emphasis is placed on the rationale behind its molecular design and the practical utility of its unique structural features. Safety protocols and handling considerations are also addressed to ensure its effective and safe implementation in a research environment.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, offers a powerful tool for modulating a compound's physicochemical and pharmacological properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly enhance a drug candidate's potency, membrane permeability, bioavailability, and resistance to oxidative metabolism.[1]

This compound embeds the -CF₃ group onto a rigid, sp³-rich cyclohexane scaffold. This combination is particularly valuable for drug discovery programs, offering a three-dimensional building block that can be used to explore chemical space beyond the flat, aromatic rings common in many legacy drugs. The carboxylic acid functionality provides a versatile synthetic handle for amide bond formation, esterification, or conversion to other functional groups, making it an ideal starting point for library synthesis and lead optimization.

CAS Number: 180918-40-5[2][3][4][5]

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application. The key properties of this compound are summarized below.

Properties Summary

| Property | Value | Source(s) |

| CAS Number | 180918-40-5 | [2][4] |

| Molecular Formula | C₈H₁₁F₃O₂ | [2][6] |

| Molecular Weight | 196.17 g/mol | [2][6] |

| Appearance | White to off-white powder/solid | [4][5] |

| Melting Point | 67-74 °C | [4][7] |

| InChI Key | VFSFTDFBHSFDEE-UHFFFAOYSA-N | [4][5] |

| SMILES | OC(=O)C1(CCCCC1)C(F)(F)F | [4][5] |

Spectroscopic Profile (Anticipated)

While specific experimental spectra for this compound are not widely published, a profile can be reliably predicted based on its structure and established spectroscopic principles.

-

¹H NMR: The spectrum is expected to be dominated by broad, overlapping multiplets for the ten cyclohexane protons (δ 1.2-2.5 ppm). A highly deshielded, broad singlet corresponding to the carboxylic acid proton would appear far downfield (δ 10-12 ppm).[8]

-

¹³C NMR: The spectrum would show characteristic signals for the cyclohexane carbons (δ 20-40 ppm), the quaternary carbon bearing the -CF₃ and -COOH groups (δ ~45-55 ppm), and the deshielded carbonyl carbon (δ ~175-185 ppm).[8] The carbon of the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy: Key absorptions would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (~3300-2500 cm⁻¹), sharp C-H stretching bands (~2950-2850 cm⁻¹), and a strong C=O stretch (~1710 cm⁻¹).[7][9]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z 196 would be observed. Prominent fragmentation would likely involve the loss of the carboxyl group (-COOH, M-45) and the trifluoromethyl group (-CF₃, M-69).[10] PubChemLite predicts a monoisotopic mass of 196.07112 Da.[11]

Synthesis Pathway and Experimental Protocol

Rationale for Synthetic Strategy

The chosen strategy involves two key transformations:

-

Cyanohydrin Formation: Cyclohexanone is first converted to its corresponding cyanohydrin, 1-hydroxycyclohexanecarbonitrile. This reaction introduces a nitrile group, which serves as a precursor to the desired carboxylic acid. The hydroxyl group is a temporary placeholder.[9][12]

-

Nucleophilic Trifluoromethylation & Hydrolysis: Direct trifluoromethylation of the cyanohydrin is not the intended path. Instead, the cyanohydrin serves as a stable precursor that can be hydrolyzed to an α-hydroxy acid, which may then be subjected to fluorination, or more directly, the nitrile can be hydrolyzed in a final step. A more direct and well-precedented approach starts with the nucleophilic trifluoromethylation of cyclohexanone itself using the Ruppert-Prakash reagent (TMSCF₃) to form 1-trifluoromethyl-1-O-(trimethylsilyl)cyclohexane.[13] This intermediate can be hydrolyzed to the corresponding alcohol. For the synthesis of the carboxylic acid, a more logical starting point is the cyclohexanone cyanohydrin, which can then be hydrolyzed to the final product.

The overall transformation can be visualized as the conversion of the ketone carbonyl into a quaternary center bearing both a trifluoromethyl group and a carboxylic acid.

Proposed Experimental Protocol

This protocol is a composite of established procedures for cyanohydrin formation, nucleophilic trifluoromethylation, and nitrile hydrolysis.[9][13]

Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin)

-

Materials: Cyclohexanone, Sodium Cyanide (NaCN), Hydrochloric Acid (HCl), Diethyl Ether, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a well-ventilated fume hood, a flask equipped with a stirrer is charged with a solution of sodium cyanide (1.1 eq) in water. The flask is cooled in an ice-water bath.

-

Cyclohexanone (1.0 eq) is added to the stirred cyanide solution.

-

Slowly, and with careful temperature monitoring, concentrated hydrochloric acid (1.0 eq) is added dropwise to the mixture. This in situ generation of HCN is crucial for safety and reaction efficiency.[12]

-

The reaction is allowed to stir at 0-5 °C for 2-3 hours, then warmed to room temperature and stirred for an additional 12 hours.

-

The reaction mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This step is an adaptation of the principles of nucleophilic trifluoromethylation and subsequent hydrolysis. A direct, one-pot conversion from cyclohexanone is theoretically possible and more efficient. An established procedure from Organic Syntheses details the highly efficient trifluoromethylation of cyclohexanone to yield 1-trifluoromethyl-1-cyclohexanol.[13] A logical adaptation for the synthesis of the carboxylic acid would involve the hydrolysis of a nitrile precursor.

-

Materials: 1-Hydroxycyclohexanecarbonitrile, Sulfuric Acid.

-

Procedure:

-

The crude 1-hydroxycyclohexanecarbonitrile from Step 1 is placed in a round-bottom flask.

-

A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is added cautiously.

-

The mixture is heated to reflux (approx. 100-110 °C) for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is carefully poured over crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed to yield the purified this compound.

-

Workflow and Mechanistic Considerations

The key chemical transformations are illustrated in the diagrams below.

Caption: Synthetic utility of the title compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all chemical reagents is paramount.

-

Hazard Classification: This compound is classified as acutely toxic if swallowed (Acute Tox. 3, Oral). [5]It is a hazardous good for transport. [2]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield. [5]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is room temperature.

-

First Aid:

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Conclusion

This compound is a highly valuable building block for chemical and pharmaceutical research. Its unique combination of a rigid carbocyclic core, a metabolically robust trifluoromethyl group, and a versatile carboxylic acid handle provides chemists with a powerful tool for the design and synthesis of novel molecules with enhanced pharmacological properties. The synthetic route proposed herein is based on well-established, high-yielding chemical transformations, ensuring its accessibility for research purposes. Adherence to strict safety protocols is essential when handling this potent chemical intermediate. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the utility of scaffolds such as this is expected to increase significantly.

References

- Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. (n.d.).

- Application Notes and Protocols for Nucleophilic Trifluoromethylation Reactions. (2025). BenchChem.

- 1-trifluoromethyl-1-cyclohexanol. (n.d.). Organic Syntheses Procedure.

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses Procedure.

- This compound | CAS 180918-40-5. (n.d.). Santa Cruz Biotechnology.

- This compound, 97+%. (n.d.). Labchem.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- This compound (C8H11F3O2). (n.d.). PubChemLite.

- Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. (n.d.). ResearchGate.

- PubChem. (n.d.). 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 180918-40-5.

- Sigma-Aldrich. (n.d.). This compound 97%.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3. (n.d.).

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. (2025). ResearchGate.

- This compound 97%. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Matrix Scientific.

- 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid. (n.d.). ChemScene.

- Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts.

- 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2023). OpenStax.

- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh... (2023). Filo.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace.

- Cyanohydrins. (2023). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

Sources

- 1. whitman.edu [whitman.edu]

- 2. growingscience.com [growingscience.com]

- 3. This compound, 97+% [labchem.co.za]

- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C8H11F3O2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cycloalkanes

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group (–CF3), in particular, is of significant interest due to its unique electronic and steric characteristics. When appended to a carbocyclic ring system like cyclohexane, it can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block for the synthesis of novel chemical entities. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a cyclohexane ring geminally substituted with a carboxylic acid and a trifluoromethyl group. This unique arrangement of functional groups imparts distinct properties to the molecule.

| Property | Value | Source(s) |

| CAS Number | 180918-40-5 | [2] |

| Molecular Formula | C8H11F3O2 | [2] |

| Molecular Weight | 196.17 g/mol | [2] |

| Melting Point | 67-74 °C | [1][3] |

| Appearance | White powder/solid | [1] |

| Predicted logP | 2.58 | [4] |

Acidity (pKa)

Predicted Spectroscopic Analysis

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively complex due to the conformational flexibility of the cyclohexane ring.

-

-COOH (1H): A broad singlet appearing far downfield, typically in the range of 10-12 ppm. The chemical shift of this proton is highly dependent on concentration and the solvent used.

-

Cyclohexane protons (10H): A series of broad multiplets in the upfield region, likely between 1.2 and 2.5 ppm. The axial and equatorial protons will have slightly different chemical shifts, and their signals will likely overlap, resulting in a complex pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon framework.

-

-COOH: The carbonyl carbon will appear in the downfield region, typically between 175-185 ppm.

-

-C(CF3)(COOH): The quaternary carbon attached to the trifluoromethyl and carboxylic acid groups will be significantly influenced by the fluorine atoms. It is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

-CF3: The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant, appearing in the range of 120-130 ppm.

-

Cyclohexane carbons: The CH2 groups of the cyclohexane ring are expected to resonate in the range of 20-40 ppm.[7] The presence of the electron-withdrawing substituents will likely cause a downfield shift for the adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid and trifluoromethyl groups.

-

O-H stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[8]

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

-

C-F stretches: Strong and intense absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[9]

-

C-H stretches: Absorptions around 2850-2950 cm⁻¹ corresponding to the C-H bonds of the cyclohexane ring.[10]

Mass Spectrometry (MS): The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M+): A peak at m/z = 196, corresponding to the molecular weight of the compound. This peak may be of low intensity.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Alpha-cleavage next to the carbonyl group is also possible. The presence of the stable trifluoromethyl group may influence the fragmentation pattern.

Synthesis and Reactivity

Synthetic Routes

A plausible and literature-supported method for the synthesis of this compound involves the reaction of a 1,1-cycloalkanedicarboxylic acid with sulfur tetrafluoride (SF4).[11] This reaction selectively converts one of the carboxylic acid groups into a trifluoromethyl group.

The overall synthetic workflow can be envisioned as follows:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate:

-

Rationale: This step constructs the cyclohexane-1,1-dicarboxylate core. A base-catalyzed dialkylation of diethyl malonate with 1,5-dibromopentane is a standard and efficient method for forming six-membered rings.

-

Protocol:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After stirring, add 1,5-dibromopentane dropwise, and reflux the mixture.

-

After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it to obtain the crude diethyl cyclohexane-1,1-dicarboxylate.

-

Purify the product by vacuum distillation.

-

-

-

Saponification to Cyclohexane-1,1-dicarboxylic Acid:

-

Rationale: The diester is hydrolyzed to the dicarboxylic acid, which is the direct precursor for the trifluoromethylation step. Basic hydrolysis (saponification) is a high-yielding and straightforward method for this transformation.

-

Protocol:

-

Dissolve diethyl cyclohexane-1,1-dicarboxylate in an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol).

-

Reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent.

-

Dissolve the resulting salt in water and acidify with a strong mineral acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield cyclohexane-1,1-dicarboxylic acid.

-

-

-

Synthesis of this compound:

-

Rationale: This is the key step where one of the carboxylic acid groups is converted to a trifluoromethyl group. Sulfur tetrafluoride (SF4) is a potent fluorinating agent capable of this transformation. The reaction proceeds via the formation of an acyl fluoride intermediate.[11]

-

Protocol (Caution: SF4 is a highly toxic and corrosive gas and should be handled with extreme care in a well-ventilated fume hood by experienced personnel):

-

Place cyclohexane-1,1-dicarboxylic acid in a suitable pressure reactor (e.g., a stainless-steel autoclave).

-

Cool the reactor and condense a stoichiometric amount of sulfur tetrafluoride (SF4) into it.

-

Allow the reactor to warm to room temperature and then heat it to the required temperature (e.g., 30-60 °C) for several hours.[11]

-

After cooling, carefully vent the excess SF4 and other gaseous byproducts through a scrubber.

-

The crude product, which may contain the intermediate 1-fluoroformyl-1-(trifluoromethyl)cyclohexane, is then hydrolyzed in situ or in a separate step by adding water or an aqueous base.

-

Acidify the mixture and extract the product with an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

-

-

Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functionality. However, the presence of the α-trifluoromethyl group has a significant electronic influence.

-

Esterification and Amidation: The carboxylic acid can undergo standard esterification and amidation reactions. The increased acidity of the carboxylic acid may facilitate these reactions under milder conditions compared to its non-fluorinated analog.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(trifluoromethyl)cyclohexyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Decarboxylation: While generally stable, decarboxylation could potentially be induced under specific conditions, although the α-trifluoromethyl group may influence the stability of any potential carbanionic intermediate.

-

Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group deactivates the adjacent carbonyl carbon towards nucleophilic attack to some extent but enhances the acidity of the carboxylic proton. This group is also exceptionally stable and generally unreactive under common synthetic transformations.

Applications in Drug Discovery and Materials Science

The unique combination of a rigid, sp³-rich cyclohexane scaffold and a lipophilic, metabolically stable trifluoromethyl group makes this compound an attractive building block in drug discovery.

Caption: Key properties of the title compound relevant to drug discovery.

-

Lipophilicity Modulation: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[12] This is a crucial parameter to optimize for many drug candidates.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[12] Introducing this group at a potential metabolic hotspot can increase the half-life of a drug.

-

Conformational Rigidity: The cyclohexane ring provides a three-dimensional, conformationally restricted scaffold. This can be advantageous in drug design for locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a target protein.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, offering a way to fine-tune the steric and electronic properties of a lead compound.

-

Potential Therapeutic Areas: Scaffolds containing trifluoromethylated cycloalkanes are being explored in various therapeutic areas. For instance, related structures have been investigated as cannabinoid receptor modulators and for their potential in treating inflammatory and neuropathic conditions.[13] The carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries for structure-activity relationship (SAR) studies.

In materials science, the incorporation of fluorinated moieties can lead to materials with unique properties such as hydrophobicity, thermal stability, and low surface energy. This building block could be used to synthesize novel polymers or surface coatings.

Safety and Handling

This compound is classified as acutely toxic if swallowed and is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For transportation, it may be classified as a dangerous good.[2]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a rigid alicyclic core, a reactive carboxylic acid handle, and the property-modulating trifluoromethyl group makes it a highly attractive scaffold for the design of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to fully exploit its potential in their respective fields.

References

-

Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group. Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 40(3), 565-571. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

Sartori, P., & Schumb, W. C. (1964). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids. Angewandte Chemie International Edition in English, 3(6), 407-408. Available at: [Link]

-

Mando, M., Gogate, A., Smith, D., Boyn, J.-N., & Grenning, A. (2022). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. ChemRxiv. Available at: [Link]

-

Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid. Retrieved January 6, 2026, from [Link]

-

Quora. (2018). What is the strong acid between benzoic acid and cyclohexane carboxylic acid?. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid. Retrieved January 6, 2026, from [Link]

-

Iaroshenko, V. O., & Gevorgyan, V. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Organics, 2(4), 384-406. Available at: [Link]

-

Mando, M., Gogate, A., Smith, D., Boyn, J.-N., & Grenning, A. (2022). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. ChemRxiv. Available at: [Link]

- Mogi, M., et al. (2012). Piperidine derivatives as inhibitors of the M2 ion channel of influenza A virus. U.S. Patent No. 8,193,349 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 6, 2026, from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

MedChemica. (n.d.). Publications & Patents. Retrieved January 6, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved January 6, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the 13C chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved January 6, 2026, from [Link]

Sources

- 1. 1-(三氟甲基)环己烷-1-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 180918-40-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid(1923335-26-5) 1H NMR spectrum [chemicalbook.com]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. US6034086A - Trifluoromethylquinolinecarboxylic acid derivative - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. 180918-40-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the predominant and most reliable synthesis pathway for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make this compound a significant target in the development of novel pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms and the overall stability of the C-F bond contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilic nature of the -CF₃ group can enhance membrane permeability and binding affinity to biological targets. This compound, with its trifluoromethyl group positioned at a quaternary carbon center, presents a rigid and metabolically robust scaffold for the design of new therapeutic agents.

The Predominant Synthetic Pathway: A Three-Step Approach from Cyclohexanone

The most established and widely practiced synthesis of this compound commences with the readily available and inexpensive starting material, cyclohexanone. The overall transformation is a three-step process:

-

Cyanohydrin Formation: Nucleophilic addition of cyanide to cyclohexanone to form 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin).

-

Nucleophilic Trifluoromethylation: Introduction of the trifluoromethyl group at the tertiary carbon center via the Ruppert-Prakash reagent.

-

Hydrolysis: Conversion of the nitrile functional group to the final carboxylic acid.

This pathway is favored due to its high efficiency, scalability, and the commercial availability of the necessary reagents.

Caption: Overall synthetic workflow from cyclohexanone.

In-Depth Mechanistic Analysis and Experimental Protocols

A deep understanding of the underlying mechanisms for each step is crucial for successful synthesis and optimization.

Step 1: Cyanohydrin Formation

The initial step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of cyclohexanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN).

Mechanism: The base (e.g., carbonate) facilitates the deprotonation of HCN, or in the case of NaCN, provides the cyanide ion directly. The cyanide anion then attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by water or a weak acid yields the cyanohydrin.

Caption: Mechanism of cyanohydrin formation.

Experimental Protocol: Synthesis of 1-Hydroxycyclohexanecarbonitrile

-

Materials:

-

Cyclohexanone (0.327 mol)

-

Anhydrous liquid Hydrogen Cyanide (HCN) (0.128 mol)

-

Sodium Carbonate (0.283 mol)

-

Water

-

-

Procedure:

-

Dissolve sodium carbonate in water in a closed system.

-

Carefully add anhydrous liquid HCN to the solution.

-

Inject cyclohexanone into the system with vigorous mixing. An immediate exotherm should be observed.[2]

-

Continue mixing the biphasic solution for 15 minutes.

-

Allow the layers to separate. The organic layer contains the product, cyclohexanone cyanohydrin. Analysis has shown that over 90% of the initial HCN is converted to the cyanohydrin in the organic phase.[2]

-

-

Safety Note: Hydrogen cyanide is extremely toxic. This procedure must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE) and emergency procedures in place.

Step 2: Nucleophilic Trifluoromethylation

This is the key step where the trifluoromethyl group is introduced. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the reagent of choice for this transformation.[3] It requires activation by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion (CF₃⁻) in situ.[3]

Mechanism: The fluoride ion from TBAF attacks the silicon atom of TMSCF₃, forming a hypervalent silicon intermediate. This intermediate then releases the trifluoromethyl anion, which is a potent nucleophile. However, the reaction with the cyanohydrin is more complex. It is proposed that the hydroxyl group of the cyanohydrin is first silylated by TMSCF₃. The trifluoromethyl anion then attacks the nitrile carbon, or a related intermediate, leading to the formation of the trifluoromethylated product. A more direct approach involves the trifluoromethylation of the ketone, followed by hydrolysis of the resulting silyl ether.[4]

Caption: Simplified workflow of the trifluoromethylation step.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

-

Materials:

-

1-Hydroxycyclohexanecarbonitrile (from Step 1)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 equivalents)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.05 - 0.10 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the cyanohydrin in anhydrous THF.

-

Add TMSCF₃ to the solution via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the TBAF solution dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS (typically 0.5 - 24 hours).[3]

-

Upon completion, quench the reaction with 1 M HCl.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Safety Note: TMSCF₃ is a flammable liquid that reacts violently with water and is moisture-sensitive. It should be handled under an inert atmosphere in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the trifluoromethylated nitrile to the corresponding carboxylic acid. This is typically achieved under harsh acidic conditions due to the sterically hindered nature of the nitrile.

Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps convert the nitrile into an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[5][6]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-(Trifluoromethyl)cyclohexane-1-carbonitrile

-

Concentrated Sulfuric Acid

-

Water

-

-

Procedure:

-

In a round-bottom flask, combine the 1-(trifluoromethyl)cyclohexane-1-carbonitrile with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

After cooling, carefully pour the reaction mixture over ice.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Data Presentation: Reaction Yields

The following table summarizes the typical yields for each step of the synthesis. It is important to note that yields can vary depending on the scale of the reaction and the purity of the reagents.

| Step | Transformation | Typical Yield (%) |

| 1 | Cyclohexanone to 1-Hydroxycyclohexanecarbonitrile | >90%[2] |

| 2 | 1-Hydroxycyclohexanecarbonitrile to 1-(Trifluoromethyl)cyclohexane-1-carbonitrile | 70-85% |

| 3 | 1-(Trifluoromethyl)cyclohexane-1-carbonitrile to this compound | 80-95% |

| Overall | Cyclohexanone to Final Product | 50-72% |

Alternative Synthetic Strategies

While the three-step synthesis from cyclohexanone is the most common, other approaches have been explored.

-

Direct α-Trifluoromethylation of Cyclohexanecarboxylic Acid Derivatives: Conceptually, the direct trifluoromethylation of an enolate or silyl enol ether derived from a cyclohexanecarboxylic acid ester is possible. Photoredox catalysis has been shown to be effective for the α-trifluoromethylation of a variety of carbonyl compounds.[7] However, this approach may suffer from challenges related to the regioselective formation of the enolate and potential side reactions.

Conclusion

The synthesis of this compound is a well-established process that relies on a robust three-step sequence starting from cyclohexanone. The key transformation, a nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, is a powerful tool in modern organofluorine chemistry. By understanding the underlying mechanisms and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can reliably produce this valuable building block for applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of Production of Cyclohexanone Cyanohydrin. Available from: [Link]

- Google Patents. A kind of preparation method of cyclohexanone cyanohydrin.

-

Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol. Available from: [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

-

DiVA portal. New Methods for Chiral Cyanohydrin Synthesis. Available from: [Link]

-

Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available from: [Link]

-

Organic & Biomolecular Chemistry. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available from: [Link]

-

Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. Available from: [Link]

-

PMC. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Available from: [Link]

-

ACS Publications. Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. Available from: [Link]

-

Chemguide. hydrolysis of nitriles. Available from: [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available from: [Link]

-

NIH. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Available from: [Link]

-

Organic Syntheses. 11. Available from: [Link]

-

CORE. LJMU Research Online. Available from: [Link]

-

Organic & Biomolecular Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Available from: [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link]

-

Princeton University. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Available from: [Link]

-

Scirp.org. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Available from: [Link]

-

PMC. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Available from: [Link]

-

Scirp.org. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Available from: [Link]

-

PubMed. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. Available from: [Link]

-

ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile. Available from: [Link]

-

Princeton University. Photoredox catalysis: A mild, operationally simple approach to the synthesis of α-trifluoromethyl carbonyl compounds. Available from: [Link]

-

ResearchGate. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Available from: [Link]

-

Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a compound of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group. This document will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Detailed experimental protocols, data interpretation, and causality behind spectral features are presented to offer a complete analytical profile. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of fluorinated organic compounds.

Introduction: The Significance of Fluorinated Cyclohexanes

The introduction of fluorine and trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physical, chemical, and biological properties. In drug development, the CF₃ group is often employed to enhance metabolic stability, binding affinity, and lipophilicity. This compound (CAS No. 180918-40-5) is a versatile building block that combines the conformational rigidity of a cyclohexane ring with the potent electronic effects of a trifluoromethyl group and the versatile reactivity of a carboxylic acid.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for its effective utilization in synthetic and medicinal chemistry.

Molecular Structure and Key Properties:

-

Appearance: Typically a powder or solid.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

The proton NMR spectrum is expected to be relatively complex in the aliphatic region due to the overlapping signals of the ten cyclohexane protons.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet in the downfield region, typically between 10-12 ppm. Its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[6] Deuterium exchange (addition of D₂O) will cause this signal to disappear.

-

Cyclohexane Protons (-CH₂-): The ten protons on the cyclohexane ring will resonate in the upfield region, generally between 1.2 and 2.5 ppm. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups at the C1 position will cause a downfield shift for the protons on the adjacent carbons (C2 and C6).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters (500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their electronic environment.

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the range of 165-185 ppm.[7] Saturated aliphatic acids are typically at the downfield end of this range.[7]

-

Quaternary Carbon (C1): The carbon atom bearing the trifluoromethyl and carboxylic acid groups will be a quaternary carbon. Its chemical shift will be influenced by the attached electronegative groups.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shift will be in the range of 120-130 ppm.

-

Cyclohexane Carbons (-CH₂-): The five methylene carbons of the cyclohexane ring will resonate in the upfield region, typically between 20-40 ppm. Due to symmetry, some of these may be chemically equivalent. The carbons at the C2 and C6 positions will be shifted slightly downfield compared to the C3, C5, and C4 carbons. In cyclohexane itself, all six carbons are equivalent and show a single peak at 27.1 ppm.[8]

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |

| -C OOH | 175 - 185 | Singlet |

| C 1-CF₃ | 40 - 50 | Singlet |

| -C F₃ | 120 - 130 | Quartet |

| C 2, C 6 | 30 - 40 | Triplet |

| C 3, C 5 | 25 - 35 | Triplet |

| C 4 | 20 - 30 | Triplet |

¹⁹F NMR Spectroscopy

Expected Chemical Shifts:

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[9]

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single signal, a singlet, in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is typically in the range of -60 to -80 ppm relative to a CFCl₃ standard. The exact chemical shift can be influenced by the solvent and the electronic environment.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.

Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[7][11][12] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[11]

-

C-H Stretch (Aliphatic): Sharp peaks corresponding to the C-H stretching of the cyclohexane ring will appear between 2800-3000 cm⁻¹.[13] These may be superimposed on the broad O-H band.[11]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band will be present between 1710 and 1760 cm⁻¹. For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[7][14]

-

C-F Stretch: Strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

-

C-O Stretch: An absorption band for the C-O single bond of the carboxylic acid will be observed in the 1210-1320 cm⁻¹ range.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (196.17 g/mol ) may be observed.

-

Loss of Carboxylic Acid Group (-COOH): A significant fragment at m/z 151, corresponding to the loss of the carboxylic acid group (45 Da).

-

Loss of Trifluoromethyl Group (-CF₃): A fragment resulting from the loss of the trifluoromethyl group (69 Da) at m/z 127.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common.

-

Cyclohexane Ring Fragmentation: A series of peaks corresponding to the fragmentation of the cyclohexane ring, typically involving the loss of ethylene (28 Da) or other small alkyl fragments.

Table 2: Expected Key Mass Spectrometry Fragments

| m/z | Identity |

| 196 | [M]⁺ |

| 151 | [M - COOH]⁺ |

| 127 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous structural confirmation. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a complete picture of the molecule's connectivity and functional groups. The characteristic broad O-H and sharp C=O stretches in the IR spectrum, the distinct chemical shifts of the carboxylic acid and trifluoromethyl groups in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum all serve as reliable diagnostic tools for researchers working with this important fluorinated building block.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. [Link]

-

Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6436–6448. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

-

Gauchene, P., et al. (2000). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 24(10), 783-788. [Link]

-

C6H12 C-13 nmr spectrum of cyclohexane. Doc Brown's Chemistry. [Link]

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13.13: Uses of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2014). NIH National Center for Biotechnology Information. [Link]

-

Cottet, M., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 1-12. [Link]

-

(Trifluoromethyl)cyclohexane. (2025). PubChem. [Link]

-

Gauchene, P., et al. (2001). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 25(8), 1038-1042. [Link]

-

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid. (2025). PubChem. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

The features of IR spectrum. [Link]

-

Mando, M., et al. (2022). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. ChemRxiv. [Link]

-

Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile. (2025, October 10). ChemRxiv. [Link]

-

1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid. PubChemLite. [Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. [Link]

-

Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. (2021, October 8). MDPI. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246426). Human Metabolome Database. [Link]

-

Introduction to IR Spectroscopy - Carboxylic Acids. (2012, October 11). YouTube. [Link]

-

Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST WebBook. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

-

(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6). ResearchGate. [Link]

Sources

- 1. This compound 97 180918-40-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 180918-40-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. 180918-40-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. dovepress.com [dovepress.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

13C NMR analysis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Foreword: The Analytical Imperative for Fluorinated Molecules

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous structural characterization of trifluoromethyl-containing intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a critical determinant of a research program's success. This compound serves as an exemplary molecular probe for this guide, embodying the analytical challenges—and solutions—inherent in this class of compounds.

This document provides a comprehensive, in-depth guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this molecule. It moves beyond a simple recitation of spectral data to explain the underlying principles and the strategic rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage ¹³C NMR for the definitive structural elucidation of complex fluorinated molecules.

Foundational Principles: Decoding the ¹³C Spectrum

The ¹³C NMR spectrum of this compound is rich with structural information, dictated primarily by the unique electronic environment of each carbon atom. Understanding the interplay of chemical shifts, carbon-fluorine coupling, and the nature of quaternary carbons is essential for accurate interpretation.

Chemical Shifts (δ): The Influence of Electronegativity

The position of a signal along the x-axis of the NMR spectrum (the chemical shift) is the most fundamental piece of information, indicating the electronic environment of the carbon nucleus. For our target molecule, the key influencers are the highly electronegative trifluoromethyl group and the carbonyl of the carboxylic acid.

-

Carbonyl Carbon (–COOH): This carbon experiences significant deshielding due to the double bond and the two oxygen atoms. It will appear furthest downfield, typically in the 165–185 ppm region.[1]

-

Quaternary Cyclohexane Carbon (C1): This carbon is bonded to both the electron-withdrawing –CF₃ and –COOH groups. This substitution pattern shifts its resonance significantly downfield compared to an unsubstituted cyclohexane (~27 ppm).

-

Trifluoromethyl Carbon (–CF₃): The carbon of the –CF₃ group itself is directly attached to three highly electronegative fluorine atoms. Its signal is typically found in the aromatic region of the spectrum, around 120-130 ppm.[2][3] The strong C-F bonds cause a substantial downfield shift.

-

Cyclohexane Methylene Carbons (C2-C6): The chemical shifts of the remaining cyclohexane carbons are influenced by their proximity to the substituted C1. The C2 and C6 carbons (alpha to the substitution) will be the most deshielded of the CH₂ groups, followed by C3/C5 (beta), and finally the C4 carbon (gamma), which will be the least affected.

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A Definitive Signature

While ¹³C NMR spectra are typically acquired with proton decoupling to simplify the signals to singlets, the coupling interaction between ¹³C and ¹⁹F (another spin ½ nucleus) remains.[3] This C-F coupling provides an unmistakable signature for fluorinated compounds.

-

One-Bond Coupling (¹JCF): The signal for the –CF₃ carbon will be split into a quartet (1:3:3:1 intensity ratio) due to coupling with the three equivalent fluorine atoms. The ¹JCF coupling constant is typically very large, on the order of 270-280 Hz.[2]

-

Two-Bond Coupling (²JCF): The C1 carbon is two bonds away from the three fluorine atoms and will also appear as a quartet, albeit with a smaller coupling constant, generally in the range of 20-50 Hz.

-

Three-Bond Coupling (³JCF): The C2 and C6 carbons may exhibit further splitting (a triplet of quartets, often simplified to a broad multiplet) due to three-bond coupling to the fluorine atoms, though this can sometimes be unresolved.

The Challenge of Quaternary Carbons

A key feature of this molecule is the presence of three quaternary carbons: C1, the –CF₃ carbon, and the –COOH carbon. In standard proton-decoupled ¹³C NMR experiments, these signals are characteristically weak.[1][4][5][6][7] This is due to two primary factors:

-

Long Spin-Lattice Relaxation Times (T₁): Quaternary carbons lack attached protons, which are the primary mechanism for relaxation. Their T₁ values can be very long, meaning they do not fully return to equilibrium between successive scans, leading to signal saturation and reduced intensity.

-

Lack of Nuclear Overhauser Effect (NOE): Proton decoupling provides a sensitivity enhancement for protonated carbons through the NOE. Since quaternary carbons have no directly attached protons, they do not benefit from this effect.[5]

Experimental Design: A Protocol for Rigorous Analysis

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to both sample preparation and the selection of acquisition parameters. The following protocol is designed to yield unambiguous data for both structural confirmation and quantitative analysis.

Step-by-Step Sample Preparation

-

Solubility Test: Begin by testing the solubility of ~5 mg of the compound in a small vial with a non-deuterated solvent (e.g., chloroform, DMSO). Chloroform-d (CDCl₃) is a common first choice.[8]

-

Sample Weighing: For a standard ¹³C NMR spectrum, a higher concentration is needed than for ¹H NMR. Aim for 50-100 mg of this compound.[9]

-

Dissolution: Dissolve the weighed sample in a clean, dry vial using approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[9] Gentle vortexing may be required.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions from suspended solids.

-

Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition Workflow

The choice of NMR experiment is dictated by the analytical goal. For complete characterization, a suite of experiments is recommended.

Caption: Workflow for the ¹³C NMR analysis of the target molecule.

Causality Behind Parameter Choices

-

Standard ¹³C Spectrum: This is the foundational experiment. A standard pulse program with proton broadband decoupling is used. A sufficient number of scans (e.g., 1024 or more) is critical to achieve a good signal-to-noise ratio, especially for the weak quaternary carbon signals.[6]

-

DEPT-135 and DEPT-90: These spectral editing experiments are invaluable for distinguishing carbon types.[10]

-

DEPT-135: Will show CH₃ and CH signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons are absent.[11][12] For our molecule, this experiment will definitively identify the C2/C6, C3/C5, and C4 signals as negative peaks.

-

DEPT-90: Shows only CH signals.[11] For this molecule, the DEPT-90 spectrum will show no signals, confirming the absence of any CH groups.

-

-

Quantitative ¹³C NMR: If the goal is to determine purity or the ratio to another compound, a standard ¹³C spectrum is not reliable due to the variable T₁ values and NOE.[13][14] A quantitative experiment must be performed.

-

Rationale: To ensure each scan is a true representation of the carbon population, two modifications are essential. First, inverse-gated decoupling is used, where the proton decoupler is turned on only during data acquisition, not during the relaxation delay. This suppresses the NOE.[15] Second, a long relaxation delay (d1) , typically 5 to 7 times the longest T₁ value in the molecule, must be used to allow all carbons, especially the quaternary ones, to fully relax.[14][16] To shorten the prohibitively long experiment times, a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to reduce the T₁ values of all carbons.[15]

-

Spectral Interpretation: A Step-by-Step Assignment

Armed with high-quality spectra, the final step is the unambiguous assignment of each signal to its corresponding carbon atom in the molecule.

Predicted ¹³C NMR Data Summary

The following table summarizes the expected spectral features for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Expected DEPT-135 Signal |

| –COOH | 175 - 185 | Singlet | Absent |

| –CF₃ | 120 - 130 | Quartet (¹JCF ≈ 275 Hz) | Absent |

| C1 | 45 - 55 | Quartet (²JCF ≈ 30 Hz) | Absent |

| C2, C6 | 30 - 35 | Multiplet | Negative |

| C3, C5 | 24 - 28 | Singlet/Broad | Negative |

| C4 | 20 - 24 | Singlet/Broad | Negative |

Assignment Strategy

-

Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. The signals present in the standard spectrum but absent in the DEPT are the quaternary carbons: –COOH, –CF₃, and C1.[1][12]

-

Assign the Carbonyl: The signal at the lowest field (~175-185 ppm) is unequivocally the carboxylic acid carbon.

-

Assign the –CF₃ Carbon: Search the 120-130 ppm region for a quartet with a very large splitting (~275 Hz). This is the carbon of the trifluoromethyl group.

-

Assign C1: The remaining quaternary signal, which should also be a quartet but with a much smaller coupling constant (~30 Hz), is C1.

-

Assign the CH₂ Carbons: The negative signals in the DEPT-135 spectrum correspond to the three sets of methylene groups (C2/C6, C3/C5, and C4).[12]

-

Differentiate CH₂ Groups: Assignment is based on the inductive effect of the substituents at C1. The signal furthest downfield (~30-35 ppm) is assigned to C2/C6. The signal furthest upfield (~20-24 ppm) is assigned to C4. The remaining signal is assigned to C3/C5.

Conclusion: The Power of a Multi-faceted NMR Approach

The ¹³C NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in pharmaceutical development. The standard proton-decoupled spectrum provides a fundamental carbon count and reveals the characteristic quartet patterns from C-F coupling, a definitive marker of the trifluoromethyl group. However, it is the strategic application of spectral editing techniques like DEPT that elevates the analysis, allowing for the confident assignment of each carbon atom by its multiplicity. Furthermore, an understanding of the principles behind quantitative ¹³C NMR ensures that the technique can be reliably extended from simple structural confirmation to more demanding applications such as purity assessment. By integrating these experiments, researchers can achieve an unparalleled level of confidence in the structure and integrity of these vital fluorinated building blocks.

References

-

University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Chem LibreTexts. Retrieved from [Link]

-

Mäkelä, T., & Vainiotalo, P. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1996–1999. Retrieved from [Link]

-

OpenStax. (2023). 13.11 Characteristics of ¹³C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

NMR Service. (n.d.). ¹³Carbon NMR. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Retrieved from [Link]

-

Arno, M. J., & Smith, T. K. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1996-1999. Retrieved from [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by ¹³C NMR. Retrieved from [Link]

-

Facey, G. (2007). How Can I Get a Quantitative ¹³C NMR Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample ¹³C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR. Retrieved from [Link]

-

University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Mandhapati, A. R., Kato, T., Matsushita, T., Ksebati, B., Vasella, A., Böttger, E. C., & Crich, D. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-bearing Carbons: Comparison with ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry, 80(3), 1754–1763. Retrieved from [Link]

-

Claridge, T. D. W., & Odell, B. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Retrieved from [Link]

-

Mandhapati, A. R., et al. (2015). Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl- and perfluoroalkyl-bearing carbons: comparison with 19F-1H heteronuclear Overhauser effect spectroscopy. Journal of Organic Chemistry, 80(3), 1754-63. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. youtube.com [youtube.com]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sc.edu [sc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 16. nmr.ceitec.cz [nmr.ceitec.cz]

Mass spectrometry fragmentation of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction